Hydrogen Bond Donor Count: Zero HBD as a Key Differentiator from Primary Amide and Heteroaryl Analogs
The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the unsubstituted primary acetamide analog 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has HBD = 2 [1]. Among orally administered CNS drugs, a median HBD count of 0–1 is strongly associated with successful blood–brain barrier (BBB) penetration; each additional HBD above zero reduces the probability of CNS penetration by approximately 2-fold [2]. For users procuring this compound for CNS-targeted screening campaigns, the HBD = 0 of the 3-methylbenzyl derivative represents a critical selection criterion that the primary acetamide analog (HBD = 2) cannot satisfy.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide (primary acetamide analog): HBD = 2 |
| Quantified Difference | ΔHBD = 2 (target has zero HBD vs. two HBD for the primary acetamide analog) |
| Conditions | Computed descriptor; Sildrug/ECBD database |
Why This Matters
For CNS-targeted or intracellular target screening programs, the absence of hydrogen bond donors is a deterministic selection criterion because each HBD incrementally penalizes passive membrane permeability and CNS exposure.
- [1] Sildrug/ECBD Database. EOS44382 — Basic Properties. HBD = 0. Institute of Biochemistry and Biophysics, PAS. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. doi:10.1021/cn100008c. View Source
